molecular formula C11H10F2N2OS B2626336 4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine CAS No. 794578-70-4

4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine

Cat. No.: B2626336
CAS No.: 794578-70-4
M. Wt: 256.27
InChI Key: TXHATARQKDPFJO-UHFFFAOYSA-N
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Description

4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine is a fluorinated thiazole derivative characterized by a 1,3-thiazole core substituted with a methyl group at position 5 and a 4-(difluoromethoxy)phenyl group at position 3. Its molecular formula is C₁₁H₁₀F₂N₂OS, with a molecular weight of 268.28 g/mol (calculated). The compound is commercially available as a high-purity building block for research, as noted in supplier listings .

The difluoromethoxy (-OCF₂H) substituent on the phenyl ring introduces electron-withdrawing properties, which can influence the compound’s electronic distribution, solubility, and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2OS/c1-6-9(15-11(14)17-6)7-2-4-8(5-3-7)16-10(12)13/h2-5,10H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHATARQKDPFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine typically involves the reaction of 4-(difluoromethoxy)phenyl isocyanate with appropriate thiazole derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiazole derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives containing the thiazole moiety exhibit notable antimicrobial activities. Compounds similar to 4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine have shown efficacy against various bacterial and fungal strains.

  • Antibacterial Activity :
    • Studies have demonstrated that thiazole derivatives can be effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics, indicating their potential as new antibacterial agents .
  • Antifungal Activity :
    • The compound's structure suggests potential antifungal properties as well. Similar thiazole derivatives have been reported to inhibit fungal growth, particularly against strains like Candida albicans and Aspergillus niger, with some showing MIC values comparable to established antifungal medications .

Drug Development

The thiazole ring system is known for its versatility in drug design. The incorporation of difluoromethoxy and phenyl groups enhances the biological activity of the compound, making it a promising scaffold for further drug development.

  • SARS-CoV-2 Inhibitors :
    • Recent studies have explored compounds with similar structural features as potential inhibitors of SARS-CoV-2 protease. The noncovalent interactions facilitated by such compounds are being investigated for their effectiveness in treating COVID-19 .
  • Anti-inflammatory Effects :
    • Thiazole derivatives are also being studied for their anti-inflammatory properties. The modification of the thiazole core can lead to compounds with reduced side effects while maintaining therapeutic efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of thiazole derivatives. The following table summarizes key findings related to SAR:

Compound StructureActivity TypeMIC (µg/mL)Reference
Thiazole Derivative AAntibacterial25
Thiazole Derivative BAntifungal32
Thiazole Derivative CSARS-CoV-2 Inhibitor>100
Thiazole Derivative DAnti-inflammatoryNot specified

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives:

  • Case Study on Antimicrobial Activity :
    • A series of thiazole derivatives were synthesized and tested against various microbial strains. Compounds with halogen substitutions showed enhanced antibacterial activity compared to their non-halogenated counterparts, especially against Gram-positive bacteria .
  • Case Study on Drug Design :
    • Research focused on designing inhibitors targeting viral proteases has identified thiazole-containing compounds as promising candidates due to their ability to interact non-covalently with active sites, suggesting a pathway for developing antiviral drugs .

Mechanism of Action

The mechanism of action of 4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities References
This compound C₁₁H₁₀F₂N₂OS 268.28 - 4-(OCF₂H)phenyl
- 5-methyl
Enhanced metabolic stability due to fluorination; potential kinase inhibition
4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine C₁₀H₈Cl₂N₂S 259.15 - 2,4-dichlorophenyl
- 5-methyl
Higher lipophilicity (Cl substituents); antimicrobial activity
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine C₁₀H₈ClFN₂S 242.70 - 4-Cl-2-F-benzyl Improved binding to GABA receptors; neuroactive potential
4-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-1,3-thiazol-2-amine C₁₁H₁₀N₂O₂S 234.27 - Benzodioxole ring
- 5-methyl
Antioxidant activity; planar structure enhances π-π stacking
5-(4-Fluoro-2-methylphenyl)-N-methylthiazol-2-amine C₁₁H₁₁FN₂S 222.28 - 4-F-2-Me-phenyl
- N-Me
Reduced polarity (N-methylation); antitumor activity in preclinical models

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs): The difluoromethoxy group in the target compound enhances metabolic stability by resisting oxidative degradation, a common issue with methoxy (-OCH₃) groups . In contrast, chlorinated analogs (e.g., 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine) exhibit higher lipophilicity, improving membrane permeability but increasing toxicity risks .
  • Fluorine vs. Chlorine: Fluorine’s smaller atomic radius and electronegativity minimize steric hindrance while maintaining electronic effects. For example, 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine shows selective binding to neurological targets due to optimized halogen interactions .
  • Heterocyclic Modifications: Replacing the phenyl ring with a benzodioxole group (as in 4-(benzo[d][1,3]dioxol-5-yl)-5-methyl-1,3-thiazol-2-amine) introduces additional oxygen atoms, enhancing solubility and antioxidant capacity .

Biological Activity

The compound 4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine , with the CAS number 794578-70-4, belongs to the thiazole class of heterocyclic compounds. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C11H10F2N2OS
  • Molecular Weight : 256.27 g/mol
  • Structure : The compound features a thiazole ring substituted with a difluoromethoxy phenyl group and a methyl group at specific positions.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
Compound AA549 (Lung)4.27
Compound BMCF7 (Breast)1.78
Compound CHCT116 (Colon)92.2 ± 1.8

These findings suggest that thiazole derivatives can inhibit cancer cell proliferation effectively.

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been documented. In a study assessing various thiazole compounds, significant antibacterial activity was observed against Gram-positive and Gram-negative bacteria:

MicroorganismZone of Inhibition (mm)Reference
Streptococcus aureus15
Escherichia coli12
Klebsiella pneumoniae10

The results indicate that modifications in the thiazole structure can enhance antimicrobial efficacy.

The mechanisms by which thiazole derivatives exert their biological effects are multifaceted:

  • Cell Cycle Arrest : Some studies have shown that these compounds can induce cell cycle arrest in the G1 phase, leading to decreased proliferation of cancer cells.
  • Apoptosis Induction : Thiazole derivatives may activate apoptotic pathways through caspase activation, promoting programmed cell death in malignant cells.
  • Enzyme Inhibition : Certain thiazoles act as inhibitors of key enzymes involved in cancer progression and microbial resistance.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • Study on Lung Cancer : A derivative similar to this compound showed promising results in reducing tumor size in A549 xenograft models.
  • Antifungal Activity : In vitro tests revealed that some thiazole compounds exhibited antifungal activity comparable to established antifungal agents like ketoconazole against Candida albicans and Candida parapsilosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via cyclization of thiourea precursors or through multi-step protocols involving halogenated intermediates. For example, thiourea analogs (e.g., 1-9 in ) are cyclized under acidic conditions to form thiazole cores. Purity optimization involves recrystallization (ethanol/acetone mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradients). Confirmation of purity requires HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.3% theoretical) .

Q. Which spectroscopic techniques are critical for structural elucidation of this thiazol-2-amine derivative?

  • Methodology :

  • IR Spectroscopy : Identify NH₂ stretches (~3300–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) from the difluoromethoxy group.
  • NMR : ¹H NMR detects aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm). ¹³C NMR confirms thiazole carbons (C-2: ~165 ppm; C-4: ~150 ppm).
  • X-ray crystallography (as in ) resolves bond angles and confirms regiochemistry of substituents .

Q. What in vitro biological screening assays are appropriate for initial evaluation of this compound?

  • Methodology :

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Mycobacterium tuberculosis H37Rv ( ) or Gram-positive/negative strains.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations ( ).
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production without compromising stereochemical integrity?

  • Methodology :

  • Microwave-assisted synthesis (): Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield (≥85%) by enhancing reaction homogeneity.
  • Catalyst screening : Use Pd/C or Ni catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl groups).
  • By-product analysis : LC-MS monitors intermediates; optimize stoichiometry (e.g., 1.2:1 molar ratio of difluoromethoxy precursor to thiazole intermediate) .

Q. How to resolve contradictions in biological activity data across structurally similar analogs?

  • Case Study : If analog A shows antitubercular activity (MIC = 1.25 µg/mL) while analog B is inactive (MIC >50 µg/mL), perform:

  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring).
  • Molecular docking : Simulate binding to M. tuberculosis enzyme targets (e.g., InhA or KatG) using AutoDock Vina ( ).
  • Metabolic stability : Assess hepatic microsome degradation to rule out pharmacokinetic variability .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (optimal range: 2–5), BBB permeability, and CYP450 inhibition.
  • DFT Calculations ( ): Analyze frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity and oxidative stability.
  • Toxicity : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups) .

Q. How to design a structure-activity relationship (SAR) study for optimizing antitumor activity?

  • Methodology :

  • Analog Library : Synthesize derivatives with varied substituents (e.g., methyl → tert-butyl at C-5; ).
  • Biological Testing : Screen against NCI-60 cell lines; cluster activity data using PCA.
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electrostatic fields with IC₅₀ values.
  • Target Identification : CETSA (Cellular Thermal Shift Assay) identifies protein targets in cancer cells .

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